2-Bromo-6-hydrazinopyridine hydrochloride

Descripción general

Descripción

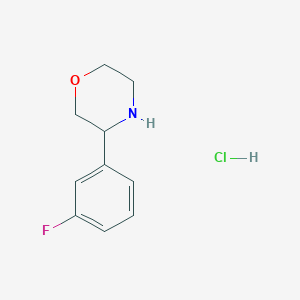

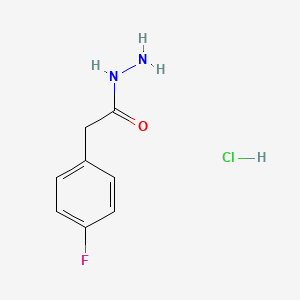

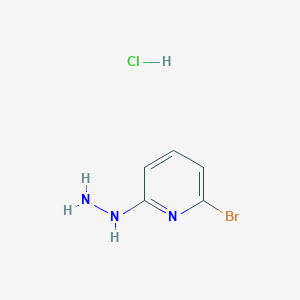

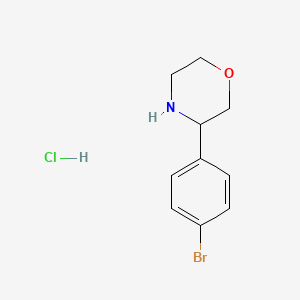

2-Bromo-6-hydrazinopyridine hydrochloride is a chemical compound with the molecular formula C5H6BrN3 . It is a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-hydrazinopyridine hydrochloride is represented by the formula C5H6BrN3 . The molecular weight of this compound is 188.03 .Physical And Chemical Properties Analysis

2-Bromo-6-hydrazinopyridine hydrochloride is a white to light yellow to light orange powder or crystal . The compound has a melting point range of 118.0 to 122.0 °C . It has a maximum absorption wavelength of 278 nm in CH2Cl2 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis of Anticancer Agents

A study by Allam et al. (2020) described the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines starting from a 4-chloro derivative, involving a reaction with hydrazine hydrate. These compounds were screened for their efficacy as EGFR inhibitors compared to gefitinib, with some showing superior EGFR inhibitory activity and in vitro cytotoxicity against human cancer cell lines, indicating potential as targeted anticancer agents (Allam et al., 2020).

Corrosion Inhibition Studies

Research conducted by Saady et al. (2020) explored the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion in hydrochloric acid medium. The study utilized various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, demonstrating the compound's effectiveness in corrosion inhibition, which was further supported by quantum chemical calculations and molecular dynamics simulations (Saady et al., 2020).

Heterocyclic Synthesis

Ershov et al. (2018) investigated the reaction of 2-chloropyridine-3,4-dicarbonitriles with hydrazine hydrate, leading to the formation of 2-hydrazinylpyridine-3,4-dicarbonitriles. These compounds were then condensed with salicylaldehyde derivatives to yield corresponding hydrazones. The study highlights the synthetic utility of 2-hydrazinylpyridine derivatives in the preparation of various heterocyclic compounds, with some showing fluorescence sensitivity toward zinc ions, indicating potential applications in sensing technologies (Ershov et al., 2018).

Safety and Hazards

2-Bromo-6-hydrazinopyridine hydrochloride can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, washing with plenty of water if it comes into contact with skin, and getting medical advice or attention if eye irritation persists or if skin irritation occurs .

Mecanismo De Acción

Target of Action

Hydrazine derivatives are generally known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that hydrazine derivatives can act as nucleophiles, reacting with electrophilic organic groups . In the case of 2-Bromo-6-hydrazinopyridine, the hydrazine group could potentially react with various biological targets, leading to changes in their function .

Biochemical Pathways

Hydrazine derivatives are known to be involved in various biochemical reactions, including the formation of oximes and hydrazones .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which suggests it might be well-absorbed in the body. Its molecular weight (188.03 g/mol ) and predicted density (1.82 g/cm3 ) could also influence its distribution and metabolism.

Result of Action

Given its potential reactivity, it could potentially lead to changes in the function of its biological targets .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2-Bromo-6-hydrazinopyridine hydrochloride. For instance, it’s recommended to store the compound in a freezer, under -20°C , suggesting that low temperatures may be necessary for its stability.

Propiedades

IUPAC Name |

(6-bromopyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHKJDYOVMTTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-hydrazinopyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

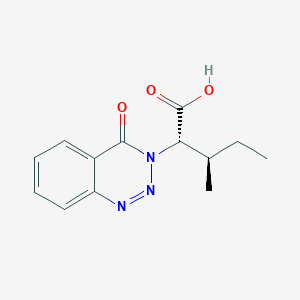

![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)

![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)